6-Amino-5-formamido-1,3-dimethyluracil
Overview
Description
“6-Amino-5-formamido-1,3-dimethyluracil” is a laboratory chemical used in the synthesis of substances . It has a molecular formula of C7H10N4O3 and a molecular weight of 198.18 g/mol .
Synthesis Analysis
The synthesis of uracil-based compounds like “this compound” can be catalyzed by nano-Ag at 70 °C . The catalyst is potentially recyclable up to the third run .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C7H10N4O3 . The InChI representation of the molecule is InChI=1S/C7H10N4O3/c1-10-5(8)4(9-3-12)6(13)11(2)7(10)14/h3H,8H2,1-2H3,(H,9,12)
.
Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 198.18 g/mol . It’s classified under Acute toxicity, Oral (Category 4), H302, which means it’s harmful if swallowed .
Scientific Research Applications
Chemical Synthesis and Transformations :
- 6-Amino-1,3-dimethyluracil reacts with aliphatic aldehydes to yield tetramethyl-tetraoxopyrido dipyrimidines and other pyrimidine derivatives. This indicates its utility in synthesizing complex organic compounds (Azev et al., 2015).
- It can undergo transformations with enaminones to produce annulation products, demonstrating its versatility in organic synthesis (Dolly et al., 1995).
- A unique sodium methoxide-catalyzed rearrangement of 6-Amino-5-aroyl-1,3-dimethyluracils has been discovered, leading to novel cinnamoamides, which are potential candidates for pharmaceutical applications (Gerig et al., 2009).
Pharmacological and Toxicological Studies :
- In toxicology, the placental transfer and distribution of a caffeine metabolite derived from 6-Amino-5-formamido-1,3-dimethyluracil in pregnant rats have been studied, highlighting its significance in understanding drug metabolism and fetal exposure (Arnaud et al., 1983).
- The in vitro and in vivo cytotoxicity of a major caffeine metabolite, derived from this compound, has been assessed, showing negligible cytotoxic effects on various cell lines, which is crucial for understanding its safety profile (Garattini et al., 1982).
Material Science and Crystallography :
- The compound has been used in the synthesis of various heterocyclic compounds, contributing to the development of materials with potential applications in various industries (Azev et al., 2015).
- In crystallography, studies have been conducted to understand the charge density distribution of dimethyl-1,3-amino-4-uracil derivatives, providing insights into molecular interactions and structures (Baert et al., 1991).
Safety and Hazards
Handling “6-Amino-5-formamido-1,3-dimethyluracil” requires caution as it’s harmful if swallowed . After handling, it’s advised to wash skin thoroughly . In case of inhalation, move the person into fresh air and give artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . If swallowed, rinse mouth with water and consult a physician .
properties
IUPAC Name |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)formamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O3/c1-10-5(8)4(9-3-12)6(13)11(2)7(10)14/h3H,8H2,1-2H3,(H,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDGAXCBZGSJGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90226873 | |
Record name | 6-Amino-5-formamido-1,3-dimethyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90226873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7597-60-6 | |
Record name | N-(6-Amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)formamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7597-60-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-5-formamido-1,3-dimethyluracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007597606 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7597-60-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42307 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Amino-5-formamido-1,3-dimethyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90226873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-amino-5-formamido-1,3-dimethyluracil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.638 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-AMINO-5-FORMAMIDO-1,3-DIMETHYLURACIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AT170UTH0F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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